molecular formula C13H12N2O6 B11840011 Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 5327-43-5

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11840011
CAS No.: 5327-43-5
M. Wt: 292.24 g/mol
InChI Key: LBBDRKQWRYCIMB-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12N2O6. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with nitric acid to introduce the nitro group at the 8-position. This is followed by esterification with ethanol to form the ethyl ester .

Industrial Production Methods

the general approach involves large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The quinoline core structure allows it to intercalate with DNA, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 5327-43-5) is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound features a unique combination of functional groups, including a methoxy group, a nitro group, and a carboxylate ester, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and potential applications.

Molecular Structure:

  • Molecular Formula: C13H12N2O6
  • Molecular Weight: 292.24 g/mol
  • Density: Approximately 1.391 g/cm³
  • Boiling Point: Predicted at 470.8°C
PropertyValue
CAS Number5327-43-5
Molecular FormulaC13H12N2O6
Molecular Weight292.24 g/mol
Density1.391 g/cm³
Boiling Point470.8°C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity has been linked to potential protective effects against cellular damage in various disease models.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE): The compound has shown promising results as an AChE inhibitor, which is relevant for the treatment of Alzheimer's disease.
  • Butyrylcholinesterase (BuChE): It also exhibits inhibitory activity against BuChE, suggesting potential dual-targeting capabilities in cholinergic dysfunction.

Case Studies

  • Neuroprotective Effects: A study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. Results indicated that it significantly reduced neuronal cell death and improved cell viability by modulating oxidative stress pathways.
  • Antimicrobial Efficacy: Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Compound NameStructural FeaturesUnique Properties
Ethyl 6-nitroquinoline-3-carboxylateNitro group at position 6Enhanced antimicrobial activity
Ethyl 7-methoxyquinoline-3-carboxylateMethoxy group at position 7Potentially lower toxicity
Ethyl 5-aminoquinoline-3-carboxylateAmino group at position 5Increased solubility in aqueous environments
Ethyl 8-hydroxyquinoline-3-carboxylateHydroxy group at position 8Antioxidant properties

Properties

CAS No.

5327-43-5

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

ethyl 6-methoxy-8-nitro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12N2O6/c1-3-21-13(17)9-6-14-11-8(12(9)16)4-7(20-2)5-10(11)15(18)19/h4-6H,3H2,1-2H3,(H,14,16)

InChI Key

LBBDRKQWRYCIMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])OC

Origin of Product

United States

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